molecular formula C7H8ClNO B1322902 (4-Chloro-6-methylpyridin-2-yl)methanol CAS No. 98280-32-1

(4-Chloro-6-methylpyridin-2-yl)methanol

Cat. No.: B1322902
CAS No.: 98280-32-1
M. Wt: 157.6 g/mol
InChI Key: XNIABQWETIDWCR-UHFFFAOYSA-N
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Description

(4-Chloro-6-methylpyridin-2-yl)methanol is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Novel Compounds

    A study by Percino et al. (2005) describes the synthesis of a new compound from the condensation reaction of (6-methylpyridin-2-yl)methanol. This research highlights the potential of (4-Chloro-6-methylpyridin-2-yl)methanol in synthesizing new chemical entities with distinct molecular structures (Percino et al., 2005).

  • Crystallography and Molecular Structure

    Another study by Percino et al. (2007) examined the molecular and crystal structure of a co-crystal formed from a reaction involving (6-methylpyridin-2-yl)methanol. This study provides insights into the crystalline structures that can be achieved with this compound (Percino et al., 2007).

Chemical Reactions and Properties

  • Chemical Reactivity and Formation of Complexes

    Inomata and Suenaga (2014) conducted a study demonstrating the reaction of tris[(6-methylpyridin-2-yl)methyl]amine with cobalt compounds, leading to the formation of a complex with interesting properties. This showcases the reactivity of derivatives of this compound in forming metal complexes (Inomata & Suenaga, 2014).

  • Thermo-solvatochromism Studies

    Research by Tada et al. (2003) on thermo-solvatochromism in binary water–alcohol mixtures involved derivatives of pyridine, indicating the potential of this compound in such studies. This research contributes to the understanding of solvatochromic behavior in different solvent mixtures (Tada et al., 2003).

Properties

IUPAC Name

(4-chloro-6-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-2-6(8)3-7(4-10)9-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIABQWETIDWCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627845
Record name (4-Chloro-6-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98280-32-1
Record name (4-Chloro-6-methylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of ethyl 4-chloro-6-methylpyridine-2-carboxylate (0.80 g) in methanol (30 ml) was treated at room temperature portionwise with sodium borohydride (1.51 g) and the reaction mixture was heated under reflux for 2 hours. The reaction mixture was concentrated and the resultant residue was combined with water and ethyl acetate, and the organic phase was isolated, dried and concentrated to obtain the title compound (0.60 g) as a tan powder.
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